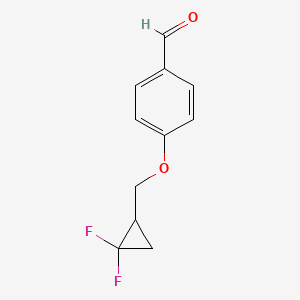
4-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde is an organic compound with the molecular formula C11H10F2O2 It features a benzaldehyde moiety substituted with a 2,2-difluorocyclopropylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2,2-difluorocyclopropylmethanol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-((2,2-Difluorocyclopropyl)methoxy)benzoic acid.
Reduction: 4-((2,2-Difluorocyclopropyl)methoxy)benzyl alcohol.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
4-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde involves its interaction with cellular components. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems, leading to oxidative stress and cell death . The compound may target enzymes involved in redox homeostasis, such as superoxide dismutases and glutathione reductase.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzaldehyde: Similar structure but lacks the difluorocyclopropyl group.
2-Hydroxy-4-methoxybenzaldehyde: Contains a hydroxyl group in addition to the methoxy group.
2,4-Dimethoxybenzaldehyde: Features two methoxy groups on the benzaldehyde ring.
Uniqueness
4-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde is unique due to the presence of the difluorocyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C11H10F2O2 |
|---|---|
Peso molecular |
212.19 g/mol |
Nombre IUPAC |
4-[(2,2-difluorocyclopropyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C11H10F2O2/c12-11(13)5-9(11)7-15-10-3-1-8(6-14)2-4-10/h1-4,6,9H,5,7H2 |
Clave InChI |
CXZXHNYYFXLRGZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(F)F)COC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


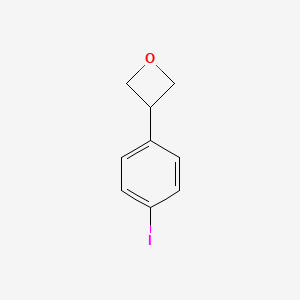
![Benzo[f]cinnoline](/img/structure/B12954418.png)

![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)
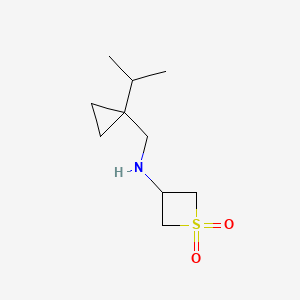
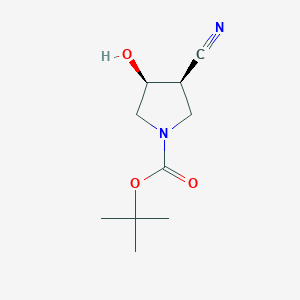
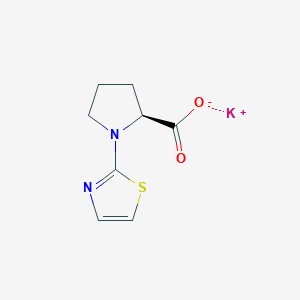
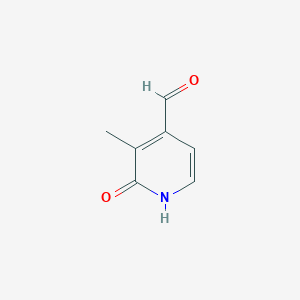
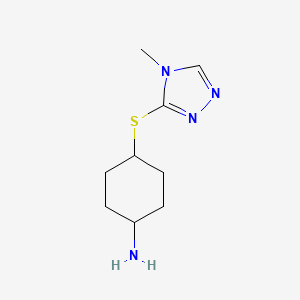
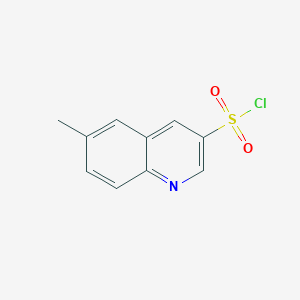
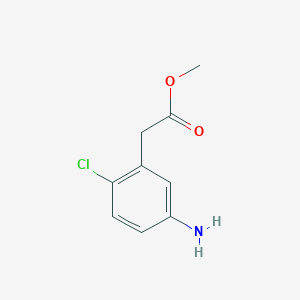
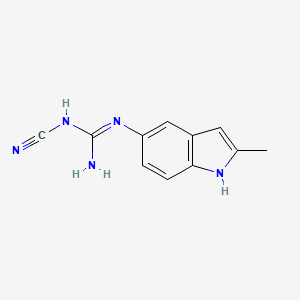

![N-Hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12954484.png)
